molecular formula C24H24N2O6 B8425199 IRE1|A kinase-IN-9

IRE1|A kinase-IN-9

Cat. No. B8425199
M. Wt: 436.5 g/mol
InChI Key: NQUKAQJMGQBCMS-UHFFFAOYSA-N
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Patent
US09040714B2

Procedure details

A mixture of 4-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-morpholinoethyl)benzamide (3) (8.17 g, 20.0 mmol) and hexamethylenetetramine (11.22 g, 80.0 mmol) in TFA (200 mL) was heated in a pressure flask in a 115° C. oil bath for 40 minutes. This process was repeated once. Upon cooling, the unified solutions were evaporated to 158 g weight and, after addition of CH2Cl2 (500 mL) and water (100 mL) it was cooled to 0° C. The mixture was neutralized with NaOH (2N, 350 mL) and then close to the end point with NaHCO3 (10%) with cooling and stirring. The product was extracted with CH2Cl2 (5×100 mL), washed with water (backextracted), dried on MgSO4 and evaporated to afford 17.2 g crude product. The crude product was loaded on 40 g silica and purified by medium pressure chromatography (4×100 g columns) using 1-3% MeOH in CH2Cl2 by collecting the front fractions to afford 6.2 g (31%) of the title compound. This product can be turned into its HCl salt by dissolving it in EtOH (100 mL) and adding 6N HCl (10 mL). The salt was filtered and washed with 70% EtOH (2×20 mL), dried on air then at 50° C. under 5 Hgmm vacuum to afford 6.0 g HCl salt of the title compound.
Name
4-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-morpholinoethyl)benzamide
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
11.22 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:30])=[C:7]([C:13]3[CH:29]=[CH:28][C:16]([C:17]([NH:19][CH2:20][CH2:21][N:22]4[CH2:27][CH2:26][O:25][CH2:24][CH2:23]4)=[O:18])=[CH:15][CH:14]=3)[C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.C1N2CN3CN(C2)CN1C3.[C:41](O)(C(F)(F)F)=[O:42]>>[CH:41]([C:11]1[C:2]([OH:1])=[CH:3][CH:4]=[C:5]2[C:10]=1[O:9][C:8](=[O:12])[C:7]([C:13]1[CH:14]=[CH:15][C:16]([C:17]([NH:19][CH2:20][CH2:21][N:22]3[CH2:23][CH2:24][O:25][CH2:26][CH2:27]3)=[O:18])=[CH:28][CH:29]=1)=[C:6]2[CH3:30])=[O:42]

Inputs

Step One
Name
4-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-morpholinoethyl)benzamide
Quantity
8.17 g
Type
reactant
Smiles
OC1=CC=C2C(=C(C(OC2=C1)=O)C1=CC=C(C(=O)NCCN2CCOCC2)C=C1)C
Name
Quantity
11.22 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the unified solutions were evaporated to 158 g weight
ADDITION
Type
ADDITION
Details
after addition of CH2Cl2 (500 mL) and water (100 mL) it
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
close to the end point with NaHCO3 (10%)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with CH2Cl2 (5×100 mL)
WASH
Type
WASH
Details
washed with water (backextracted)
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford 17.2 g crude product
CUSTOM
Type
CUSTOM
Details
purified by medium pressure chromatography (4×100 g columns)
CUSTOM
Type
CUSTOM
Details
by collecting the front fractions

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C(=CC=C2C(=C(C(OC12)=O)C1=CC=C(C(=O)NCCN2CCOCC2)C=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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